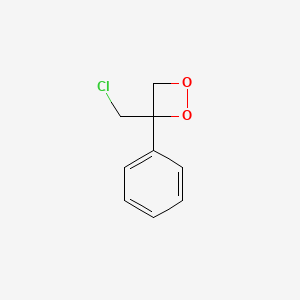
(E)-N-Hexyl-1-(5-methylthiophen-2-yl)methanimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-Hexyl-1-(5-methylthiophen-2-yl)methanimine is an organic compound that belongs to the class of imines. This compound features a hexyl group attached to the nitrogen atom and a 5-methylthiophen-2-yl group attached to the carbon atom of the imine. The (E)-configuration indicates that the substituents on the imine double bond are on opposite sides, which can influence the compound’s reactivity and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-Hexyl-1-(5-methylthiophen-2-yl)methanimine can be achieved through the acid-catalyzed condensation of hexylamine and 5-methyl-2-thiophenecarboxaldehyde. The reaction typically involves mixing the aldehyde and amine in a suitable solvent, such as methanol or ethanol, in the presence of an acid catalyst like hydrochloric acid or sulfuric acid. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the imine formation is complete. The product can be isolated by filtration and purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Continuous flow reactors and automated systems could be employed to ensure consistent product quality and yield. The use of more efficient catalysts and optimized reaction conditions would be essential to minimize costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
(E)-N-Hexyl-1-(5-methylthiophen-2-yl)methanimine can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form the corresponding oxime or nitrile.
Reduction: The imine can be reduced to the corresponding amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles like bromine or nitric acid for halogenation and nitration, respectively.
Major Products Formed
Oxidation: Oxime or nitrile derivatives.
Reduction: Corresponding amine.
Substitution: Halogenated or nitrated thiophene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-catalyzed imine formation and reduction.
Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (E)-N-Hexyl-1-(5-methylthiophen-2-yl)methanimine depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The imine group can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
(E)-N-Hexyl-1-(thiophen-2-yl)methanimine: Lacks the methyl group on the thiophene ring.
(E)-N-Hexyl-1-(5-chlorothiophen-2-yl)methanimine: Contains a chlorine atom instead of a methyl group on the thiophene ring.
(E)-N-Hexyl-1-(5-methylfuran-2-yl)methanimine: Contains a furan ring instead of a thiophene ring.
Uniqueness
(E)-N-Hexyl-1-(5-methylthiophen-2-yl)methanimine is unique due to the presence of both the hexyl group and the 5-methylthiophen-2-yl group. The methyl group on the thiophene ring can influence the compound’s electronic properties and reactivity, making it distinct from other similar compounds.
Propiedades
| 120825-27-6 | |
Fórmula molecular |
C12H19NS |
Peso molecular |
209.35 g/mol |
Nombre IUPAC |
N-hexyl-1-(5-methylthiophen-2-yl)methanimine |
InChI |
InChI=1S/C12H19NS/c1-3-4-5-6-9-13-10-12-8-7-11(2)14-12/h7-8,10H,3-6,9H2,1-2H3 |
Clave InChI |
LYWQZJOARFEJEB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCN=CC1=CC=C(S1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


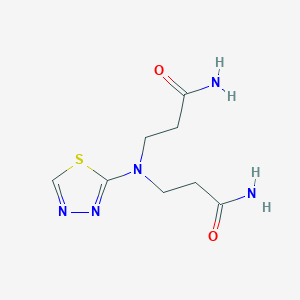
![3-[2-(Diethylamino)ethyl]-9H-xanthene-9-carboxylic acid](/img/no-structure.png)
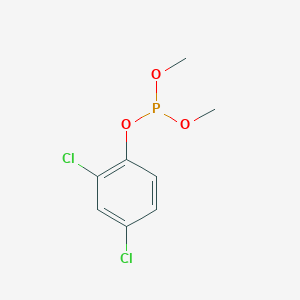
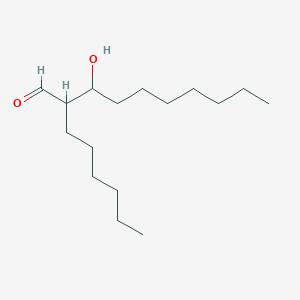
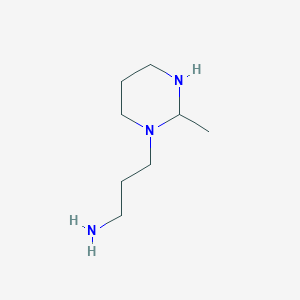
![1-[(4-Ethenylbenzene-1-sulfonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14285546.png)

![Benzenamine, N-[(4-chlorophenyl)methylene]-4-methyl-3-nitro-](/img/structure/B14285575.png)
